![molecular formula C14H14ClNO2S B6595376 Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- CAS No. 243844-35-1](/img/structure/B6595376.png)
Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl-
Overview
Description
Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- (CAS: 243844-35-1) is a sulfonamide derivative characterized by a 4-methylbenzenesulfonyl group attached to the nitrogen of a 2-(chloromethyl)aniline moiety. Its molecular formula is C₁₄H₁₄ClNO₂S, with a molecular weight of 295.78 g/mol . The chloromethyl (-CH₂Cl) group at the ortho position of the phenyl ring confers unique reactivity, enabling further functionalization, such as nucleophilic substitution or cross-coupling reactions. The para-methyl group on the benzene ring likely enhances steric stability and influences solubility .
This compound is primarily utilized in research settings as a synthetic intermediate, particularly in medicinal chemistry for constructing pharmacologically active molecules. Its structural features align with sulfonamide-based drugs, which often exhibit antibacterial, antiviral, or enzyme-inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- typically involves the reaction of chloromethyl with p-toluenesulfonamide under suitable reaction conditions. The specific synthetic route can be adjusted based on experimental requirements .
Industrial Production Methods
Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative .
Scientific Research Applications
Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the synthesis of biologically active molecules with potential antibacterial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. This inhibition can lead to therapeutic effects, such as antibacterial activity .
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The chloromethyl group in the target compound distinguishes it from analogs with chloro or benzoyl substituents, offering a reactive site for derivatization.
- Electron-withdrawing groups (e.g., -Cl in and ) reduce nucleophilicity compared to electron-donating groups (e.g., -N(CH₃)₂ in ).
Reactivity Insights :
- The target compound’s synthesis parallels methods for simpler sulfonamides (e.g., ), but the chloromethyl group necessitates careful control to avoid side reactions.
- Palladium catalysis () and silylation () are common strategies for introducing complex substituents.
Comparative Analysis :
- The target compound’s chloromethyl group enables versatile modifications, such as forming quaternary ammonium salts or attaching fluorophores, which are less feasible in analogs like .
- Compounds with silyl groups () are niche intermediates in silicon-based drug development, whereas the target compound has broader applicability in organic synthesis.
Physical Properties
Notes:
- Data gaps for the target compound highlight the need for further experimental characterization.
- The dimethylamino group in likely improves aqueous solubility compared to the hydrophobic para-methyl group in the target compound.
Biological Activity
Benzenesulfonamide derivatives, including N-[2-(chloromethyl)phenyl]-4-methyl-, have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
The compound N-[2-(chloromethyl)phenyl]-4-methyl-benzenesulfonamide is characterized by its sulfonamide group, which is known for its role in various biological activities. The molecular formula is CHClNOS, with a molecular weight of approximately 283.75 g/mol. The presence of the chloromethyl group enhances its reactivity and potential for biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzenesulfonamide derivatives. For instance, compounds structurally related to N-[2-(chloromethyl)phenyl]-4-methyl- have demonstrated significant anti-proliferative effects against various cancer cell lines:
Compound | Cell Line | IC (µM) | Mechanism |
---|---|---|---|
4e | MDA-MB-231 (Breast) | 10.93–25.06 | CA IX inhibition, apoptosis induction |
4g | MCF-7 (Breast) | 12.45 | CA IX inhibition |
4h | A549 (Lung) | 15.20 | CA IX inhibition |
These compounds exhibit selectivity towards carbonic anhydrase IX (CA IX), a target overexpressed in many tumors, suggesting a mechanism that involves the inhibition of tumor growth through apoptosis and disruption of metabolic processes in cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of N-[2-(chloromethyl)phenyl]-4-methyl-benzenesulfonamide has also been investigated. Its structural analogs have shown promising results against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Inhibition (%) at 50 µg/mL |
---|---|
Staphylococcus aureus | 80.69% |
Klebsiella pneumoniae | 79.46% |
Escherichia coli | 68.30% |
The mechanism of action typically involves the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, leading to bacteriostatic effects. This suggests that modifications to the compound's structure could enhance its antibacterial activity.
Case Studies
- Study on Apoptosis Induction : A study focused on the compound's ability to induce apoptosis in MDA-MB-231 cells showed a significant increase in annexin V-FITC positive cells after treatment with derivative 4e. This study provided insights into the compound's potential as a therapeutic agent in breast cancer treatment .
- Antibacterial Efficacy : In another investigation, derivatives were tested against multiple bacterial strains, showing substantial inhibition rates comparable to standard antibiotics like ciprofloxacin. The results indicated that these compounds could serve as effective alternatives in treating resistant bacterial infections.
Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated that derivatives of N-[2-(chloromethyl)phenyl]-4-methyl-benzenesulfonamide possess favorable pharmacokinetic profiles, making them suitable candidates for further development in drug formulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- (CAS 243844-35-1), and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via nucleophilic substitution using 4-methylbenzenesulfonyl chloride and 2-(chloromethyl)aniline. Key steps include:
- Reagents : Triethylamine (base) to neutralize HCl byproduct.
- Solvents : Dichloromethane or DMF for solubility and reaction efficiency.
- Conditions : Room temperature or mild heating (40–60°C) for 6–12 hours .
- Optimization : Monitor reaction progress via TLC (chloroform:methanol, 9:1). Purify by recrystallization (ethanol/water) to achieve >85% purity .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR : Confirm substituent positions (e.g., ¹H-NMR: δ 4.6 ppm for –CH2Cl; δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry : Molecular ion peak at m/z 295.78 (M+H⁺) .
- IR Spectroscopy : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .
Q. What solubility challenges are associated with this compound in biological assays?
- Solubility Data : 2.5 µg/mL in aqueous buffer (pH 7.4), requiring DMSO or ethanol as co-solvents .
- Experimental Design :
- Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity).
- Validate solubility via dynamic light scattering (DLS) before in vitro assays .
Advanced Research Questions
Q. How does the chloromethyl group influence the compound’s reactivity and bioactivity?
- Reactivity : The –CH2Cl moiety enables alkylation of nucleophilic targets (e.g., cysteine residues in enzymes). Kinetic studies show pseudo-first-order rate constants of 0.15–0.3 min⁻¹ in thiol-rich environments .
- Bioactivity : Structural analogs (e.g., N-(3-chlorophenyl) derivatives) exhibit antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), suggesting potential for mechanism-of-action studies .
Q. What strategies address contradictions in reported synthetic yields (50–90%)?
- Root Causes : Variability in amine nucleophilicity, solvent purity, or HCl scavenging efficiency.
- Mitigation :
- Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of –CH2Cl.
- Optimize stoichiometry (1.1:1 ratio of sulfonyl chloride to amine) .
- Case Study : Yields improved from 50% to 88% using DMF instead of CH₂Cl₂ due to enhanced sulfonamide intermediate stability .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Approach :
- Perform molecular docking (AutoDock Vina) using X-ray structures of carbonic anhydrase IX (PDB: 3IAI).
- Prioritize derivatives with lower binding energy (ΔG < −8 kcal/mol) and hydrogen bonds to Zn²⁺-active site .
- Validation : Synthesize top candidates (e.g., nitro or benzoyl substitutions) and test inhibition constants (Ki) via stopped-flow spectroscopy .
Properties
IUPAC Name |
N-[2-(chloromethyl)phenyl]-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-6-8-13(9-7-11)19(17,18)16-14-5-3-2-4-12(14)10-15/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQARFNXLJBLFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215776 | |
Record name | N-[2-(Chloromethyl)phenyl]-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701215776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243844-35-1 | |
Record name | N-[2-(Chloromethyl)phenyl]-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243844-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(Chloromethyl)phenyl]-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701215776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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